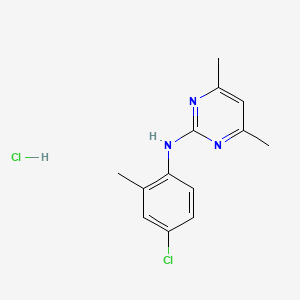![molecular formula C13H10N4O3S2 B4173767 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4173767.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide
Vue d'ensemble
Description
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide (abbreviated as ABT-737) is a small molecule inhibitor that has been developed as a potential cancer therapeutic. ABT-737 has been found to selectively target B-cell lymphoma 2 (Bcl-2) family proteins, which are known to play a critical role in regulating apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide selectively binds to the BH3-binding groove of Bcl-2 family proteins, thereby blocking their anti-apoptotic activity. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has been found to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, breast cancer, and lung cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has been found to have minimal toxicity to normal cells, making it a promising cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide is its selectivity for Bcl-2 family proteins, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is that N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
For N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide research include improving its pharmacokinetic properties, such as solubility and half-life, to enhance its effectiveness as a therapeutic agent. In addition, there is ongoing research to develop new small molecule inhibitors that target other members of the Bcl-2 family, such as Mcl-1 and Bcl-xL, which are also known to play a role in cancer cell survival. Finally, there is interest in developing combination therapies that incorporate N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide with other chemotherapeutic agents to enhance its effectiveness in treating cancer.
Applications De Recherche Scientifique
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has been extensively studied for its potential as a cancer therapeutic. It has been found to selectively target Bcl-2 family proteins, which are overexpressed in many types of cancer cells and are known to promote cancer cell survival. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo, leading to tumor regression in animal models.
Propriétés
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S2/c14-22(19,20)8-4-5-9-11(7-8)21-13(16-9)17-12(18)10-3-1-2-6-15-10/h1-7H,(H2,14,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLOXCYPXKDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]alaninamide](/img/structure/B4173689.png)
![N-cyclohexyl-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4173695.png)
![methyl 4-({[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4173703.png)
![1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4173716.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4173728.png)

![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4173753.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4173768.png)
![2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173774.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4173780.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4173785.png)
![diethyl 3-methyl-5-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4173791.png)
